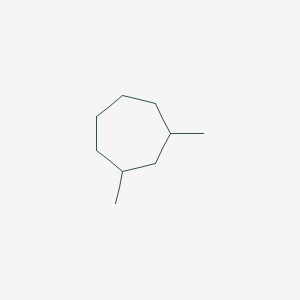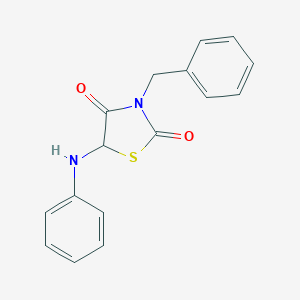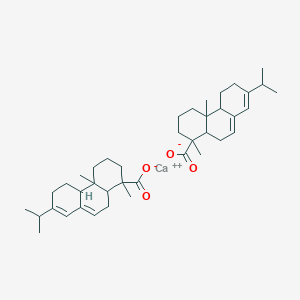
cis-1,3-Dimethylcycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-1,3-dimethylcycloheptane is a cyclic hydrocarbon compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a seven-membered ring that contains two methyl groups in cis configuration. The unique structure of cis-1,3-dimethylcycloheptane makes it an interesting molecule to study, and its properties have been investigated in detail.
Mécanisme D'action
The mechanism of action of cis-1,3-dimethylcycloheptane is not well understood. However, it is believed that the compound interacts with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Cis-1,3-dimethylcycloheptane has been shown to have various biochemical and physiological effects. It has been reported to have analgesic and anti-inflammatory properties. It has also been shown to have anticonvulsant effects and can reduce the severity of seizures in animal models. In addition, cis-1,3-dimethylcycloheptane has been reported to have anxiolytic effects, suggesting its potential use as a treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of cis-1,3-dimethylcycloheptane is that it is relatively easy to synthesize. It can also be obtained in high yields using various methods. However, one of the limitations of this compound is that its mechanism of action is not well understood. This makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of cis-1,3-dimethylcycloheptane. One potential direction is to investigate its potential use as a treatment for anxiety disorders. Another direction is to study its potential use as a chiral ligand in asymmetric catalysis. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, cis-1,3-dimethylcycloheptane is a cyclic hydrocarbon compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of cis-1,3-dimethylcycloheptane have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of cis-1,3-dimethylcycloheptane can be achieved through several methods. One of the most common methods is the cyclization of 1,5-hexadiene using a palladium catalyst. Another method involves the reduction of 1,3-dimethylcyclohexene using sodium borohydride in the presence of a palladium catalyst. The yield of cis-1,3-dimethylcycloheptane can be improved by using a chiral catalyst, which can selectively produce the desired enantiomer.
Applications De Recherche Scientifique
Cis-1,3-dimethylcycloheptane has been studied for its potential applications in various fields. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of more complex molecules. It has also been studied for its potential use as a chiral ligand in asymmetric catalysis.
Propriétés
Numéro CAS |
13151-53-6 |
|---|---|
Formule moléculaire |
C4H10FeNO11 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
1,3-dimethylcycloheptane |
InChI |
InChI=1S/C9H18/c1-8-5-3-4-6-9(2)7-8/h8-9H,3-7H2,1-2H3 |
Clé InChI |
PTWXFJWKUMXFLI-UHFFFAOYSA-N |
SMILES |
CC1CCCCC(C1)C |
SMILES canonique |
CC1CCCCC(C1)C |
Synonymes |
cis-1,3-Dimethylcycloheptane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)


![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
